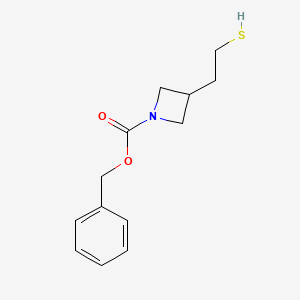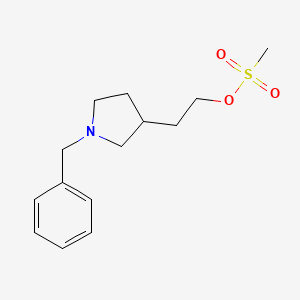
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate is a synthetic organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group
準備方法
The synthesis of Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with benzyl chloroformate to form the carbamate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies to understand the effects of trifluoromethyl-substituted pyrrolidine derivatives on biological systems.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
類似化合物との比較
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, exhibit similar lipophilicity but differ in their overall structure and reactivity.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H17F3N2O2 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC名 |
benzyl N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19-8-4-7-12(19)9-18-13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,18,20) |
InChIキー |
PQAXJCWKBZIRFR-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(F)(F)F)CNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)



![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)





![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)
